ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to an ethoxy-oxoethoxy group and a benzoate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy-Oxoethoxy Group: This step involves the reaction of the chromen-4-one core with ethyl oxalyl chloride in the presence of a base such as pyridine to introduce the ethoxy-oxoethoxy group.
Esterification: The final step involves the esterification of the intermediate product with 4-hydroxybenzoic acid in the presence of a catalyst such as sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can be compared with other similar compounds such as:
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
- Ethyl (5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 4-[7-(2-ethoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-3-26-20(23)13-28-16-9-10-17-18(11-16)29-12-19(21(17)24)30-15-7-5-14(6-8-15)22(25)27-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYBZGGMFRVSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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